Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate

Melatonin Receptor MT2 Agonist Inactive Control

Researchers validating MT2 receptor pharmacology need a structurally matched, inactive control to confidently attribute responses to target engagement. Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate (CAS 2103793-97-9) is established as the inactive comparator for the selective MT2 agonist UCSF4226. • No appreciable PPARγ binding (IC₅₀ > 50,000 nM)-ideal for campaigns where PPARγ modulation is a liability. • Supplied at 98% purity with full NMR, HPLC, and GC characterization, enabling immediate use in multi-step syntheses without downstream re-validation. • In stock; rapid global shipping ensures continuity for time-sensitive discovery workflows.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
Cat. No. B12069091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(cyclopropylmethyl)piperazine-2-carboxylate
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCCN1CC2CC2
InChIInChI=1S/C10H18N2O2/c1-14-10(13)9-6-11-4-5-12(9)7-8-2-3-8/h8-9,11H,2-7H2,1H3
InChIKeyUSGADYLIQPDXDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(Cyclopropylmethyl)piperazine-2-carboxylate: Verified Purity & Identity


Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate (CAS 2103793-97-9, MFCD32198711) is a synthetic piperazine derivative with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . It is characterized by a cyclopropylmethyl group at the 1-position and a methyl ester at the 2-position of the piperazine ring [1]. This compound is commercially available with a standard purity of 98% and is supplied with comprehensive analytical data, including NMR, HPLC, and GC .

Verified Identity
Certified purity with multi-method analytical data (NMR, HPLC, GC) supporting synthetic reliability.
Inactive MT2 Control
Serves as a matched inactive control for melatonin MT2 receptor agonist studies to discriminate specific signaling.
PPARγ-Independent
Exhibits no appreciable PPARγ binding, reducing off-target nuclear receptor interference in pathway assays.

Structural and Functional Uniqueness of Methyl 1-(Cyclopropylmethyl)piperazine-2-carboxylate


In scientific research and drug discovery, generic substitution of piperazine-based compounds is not possible due to the profound impact of subtle structural variations on biological activity, selectivity, and pharmacokinetic properties [1]. Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate possesses a unique combination of a cyclopropylmethyl group and a methyl ester at specific positions on the piperazine ring, which directly influences its binding affinity, functional activity, and metabolic stability compared to closely related analogs [2]. The specific evidence outlined below quantifies these critical differences, demonstrating why this compound must be selected over other in-class candidates for specific research applications.

Functional Profile May Differ
Piperazine analogs can display divergent activity at MT2 or PPARγ receptors, potentially confounding assay outcomes.
Analytical Variability
Substitute compounds often lack batch-specific multi-method validation, which may compromise reproducibility and data integrity.

Methyl 1-(Cyclopropylmethyl)piperazine-2-carboxylate: Differentiation Evidence vs. Analogs


MT2 Receptor Inactivity vs. Agonist UCSF4226

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate (Z3670677764) is specifically designated as an inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 (ZINC128734226) . In contrast, UCSF4226 is a potent and selective agonist of human melatonin hMT2 receptor with an EC50 of 147.9 nM (pEC50 6.83) [1]. This establishes a clear functional dichotomy: Z3670677764 is devoid of agonist activity at this target, making it an essential tool for validating on-target effects of MT2 agonists.

MT2 Functional Comparison
Head-to-head
Target (Z3670677764) Inactive
>10,000× difference
UCSF4226 EC50 147.9 nM
Enables discrimination of MT2-specific agonist effects.
Cell-based assay comparison.
Melatonin Receptor MT2 Agonist Inactive Control Chemical Probe

PPARγ Binding Absence vs. Related Piperazines

In a competitive binding assay, Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate exhibited an IC50 > 50,000 nM for human peroxisome proliferator-activated receptor gamma (PPARγ), indicating no appreciable binding affinity [1]. This is a critical differentiator, as some piperazine-containing compounds have been shown to modulate PPARγ activity [2]. The lack of interaction with this nuclear receptor suggests a cleaner pharmacological profile and reduces the likelihood of confounding effects in assays where PPARγ modulation is undesirable.

PPARγ Binding
Class-level
IC50 > 50,000 nM
vs. typical modulators < 1,000 nM
Lack of PPARγ interaction suggests reduced off-target activity.
Competitive binding assay; class-level inference.
PPARγ Nuclear Receptor Binding Affinity Off-target

Verified Purity vs. Unverified Analogs

Commercially sourced Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate from Bidepharm is certified to a standard purity of 98% and is accompanied by batch-specific quality control data, including NMR, HPLC, and GC . In contrast, many generic or research-grade piperazine analogs are offered at lower purities (e.g., 95%) without comprehensive analytical documentation . This higher level of analytical rigor ensures that experimental results are not confounded by impurities, which is essential for reproducible and robust scientific investigations.

Analytical Purity
Data to verify
98% purity
NMR · HPLC · GC
Multi-method verification supports reproducibility.
Verify batch-specific COA at procurement.
Analytical Chemistry Purity Verification Quality Control Reproducibility

Methyl 1-(Cyclopropylmethyl)piperazine-2-carboxylate Applications


Negative Control for MT2 Receptor Studies

Given its established role as an inactive control for the selective MT2 agonist UCSF4226, this compound is ideally suited for use in any experiment requiring validation of MT2-specific effects. By comparing the activity of UCSF4226 with the inactive Z3670677764, researchers can confidently attribute observed biological responses to MT2 receptor engagement .

PPARγ-Independent Pathway Investigation

The compound's lack of appreciable binding affinity to PPARγ (IC50 > 50,000 nM) makes it a valuable tool for studies focused on pathways or targets unrelated to this nuclear receptor. It can be used as a scaffold or building block in medicinal chemistry campaigns where PPARγ modulation is a potential liability .

High-Confidence Building Block for Synthesis

The high purity (98%) and comprehensive analytical documentation (NMR, HPLC, GC) provide a robust foundation for use as a synthetic building block. Researchers can proceed with multi-step syntheses knowing that the starting material's identity and quality are verified, minimizing downstream purification and characterization challenges .

Application
Selection Property
Validation Focus
MT2 Receptor Signaling Studies
Inactive control for MT2 agonist pathway
MT2-specific signal attribution
PPARγ-Independent Pathway Research
Lack of PPARγ binding affinity
PPARγ-independent pathway confirmation
Synthetic Building Block
Verified purity and multi-method characterization
Batch-specific analytical verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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